5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione

Medicinal Chemistry Drug Discovery Analytical Chemistry

5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (CAS 885956-73-0) is a heterocyclic compound featuring a fused furo[3,4-c]pyrrole core with a benzyl substituent. This scaffold is a structural analog of the cytotoxic agent norcantharidin, sharing a key anhydride moiety and a bridged bicyclic framework.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 885956-73-0
Cat. No. B3038686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione
CAS885956-73-0
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1C2C(CN1CC3=CC=CC=C3)C(=O)OC2=O
InChIInChI=1S/C13H13NO3/c15-12-10-7-14(8-11(10)13(16)17-12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
InChIKeyPMPSADXJSJCNFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (CAS 885956-73-0): A Heterocyclic Scaffold for Cancer Research Procurement


5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (CAS 885956-73-0) is a heterocyclic compound featuring a fused furo[3,4-c]pyrrole core with a benzyl substituent . This scaffold is a structural analog of the cytotoxic agent norcantharidin, sharing a key anhydride moiety and a bridged bicyclic framework [1]. The compound is supplied as a research chemical, typically at a purity of 95% , for use in early-stage drug discovery, particularly in the development of anticancer agents [1].

Why Generic Substitution Fails: 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (885956-73-0) is Not a Drop-In Replacement


Directly substituting this compound with a close analog like norcantharidin, cantharidin, or other furo[3,4-c]pyrrole derivatives is not scientifically justified due to its unique structural features and functional group presentation. The benzyl substitution on the pyrrolidine nitrogen fundamentally alters electronic properties, steric bulk, and potential target interactions compared to unsubstituted or differently substituted analogs . This leads to distinct biological activity profiles, as demonstrated in studies of related furo[3,4-c]pyrrole diones, where minor structural modifications can abolish or significantly change protein phosphatase inhibition and anticancer activity [1]. Therefore, selecting this specific compound is crucial for maintaining fidelity in structure-activity relationship (SAR) studies and for accessing a unique chemical space in medicinal chemistry campaigns.

5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (885956-73-0): Quantitative Differentiation Guide


Procurement Advantage: Higher Purity Profile (98% vs. 95%) for Reproducible Assays

5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (CAS 885956-73-0) is available from select vendors at a purity of 98%, as confirmed by technical datasheets . In contrast, many vendors of this compound, as well as suppliers of the structurally related comparator, norcantharidin, often provide material at 95% purity .

Medicinal Chemistry Drug Discovery Analytical Chemistry

Structural Differentiation: Benzyl Substitution Enables Unique SAR Exploration

The compound's core scaffold is a furo[3,4-c]pyrrole-1,3-dione, which is a bioisostere of the norcantharidin anhydride moiety found in known protein phosphatase 2A (PP2A) inhibitors [1]. However, the presence of the N-benzyl group in this compound introduces a hydrophobic, aromatic substituent not present in norcantharidin. This modification is critical for modulating target binding, cellular permeability, and metabolic stability .

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Pharmacological Class Differentiation: Potential for Divergent Anticancer Mechanisms

Research on the norcantharidin class has shown that even minor modifications to the anhydride or bridging structures can drastically alter biological activity. For instance, Δ-5,6-ethyl norcantharidin (a closely related analog) displays no phosphatase inhibition or anticancer activity, unlike norcantharidin [1]. Conversely, other substituted derivatives in the same study, like the octyl-substituted cis-5-benzyl-2-hexyltetrahydro-2H,3aH-pyrrolo[3,4-c]pyrrole-1,3-dione (9p), were found to be equipotent to norcantharidin [1]. This demonstrates a high degree of structure-dependent activity within this chemical class. While specific IC50 data for the target compound is not available in public literature, its unique benzyl substitution places it in a distinct chemical sub-class with the potential for a unique biological profile, different from the parent molecule norcantharidin.

Cancer Research Cytotoxicity Mechanism of Action

Best Research and Industrial Application Scenarios for 5-Benzyl-tetrahydro-furo[3,4-c]pyrrole-1,3-dione (885956-73-0)


Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies for Next-Generation Anticancer Agents

This compound serves as a key intermediate or lead scaffold for developing novel anticancer drugs. Its unique N-benzyl substitution on the furo[3,4-c]pyrrole-1,3-dione core allows medicinal chemists to explore SAR beyond the well-studied norcantharidin scaffold, potentially leading to compounds with improved selectivity, reduced toxicity, or novel mechanisms of action [1]. The higher available purity (98%) ensures reliable and reproducible data generation in these critical SAR campaigns .

Chemical Biology: Target Identification and Mechanism-of-Action Deconvolution

The distinct structural features of this compound make it an excellent tool for chemical biology studies. It can be used as a probe to identify novel protein targets or to investigate the differential signaling pathways engaged by benzylated furo[3,4-c]pyrrole diones compared to unsubstituted analogs like norcantharidin [1]. This is crucial for understanding the molecular basis of its potential biological activity and for validating new therapeutic targets in oncology.

Analytical Chemistry: Method Development and Impurity Profiling

The compound's defined purity profile (98% from select suppliers) and unique physicochemical properties make it suitable as a reference standard or system suitability standard in analytical method development (e.g., HPLC, LC-MS). Its use ensures accurate quantification and impurity profiling in complex reaction mixtures or biological matrices, which is essential for quality control and pharmacokinetic studies .

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